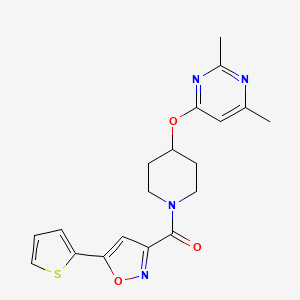

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-10-18(21-13(2)20-12)25-14-5-7-23(8-6-14)19(24)15-11-16(26-22-15)17-4-3-9-27-17/h3-4,9-11,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXRXCGARBXASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone , often referred to as compound A , is a complex organic molecule with significant potential in various biological applications. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Compound A has a molecular formula of and a molecular weight of approximately 371.441 g/mol. The compound features a pyrimidine core , a piperidine ring , and an isoxazole moiety attached to a thiophene group, which contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features to compound A exhibit various biological activities, including:

- Antioxidant Activity : Compounds with pyrimidine and piperidine structures have shown the ability to scavenge free radicals, potentially preventing oxidative stress-related damage in cells.

- Antimicrobial Properties : Preliminary studies suggest that compound A may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity : Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with isoxazole rings have demonstrated cytotoxicity against various cancer cell lines.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, modulating their activity and offering therapeutic benefits in diseases such as diabetes or cancer.

Synthesis of Compound A

The synthesis of compound A typically involves several key steps:

- Formation of the Pyrimidine Intermediate : The reaction of 2,6-dimethylpyrimidine with a halogenating agent introduces the oxy group.

- Piperidine Ring Formation : This is achieved through cyclization reactions involving suitable precursors.

- Coupling Reaction : The pyrimidine intermediate is coupled with the piperidine ring under controlled conditions.

- Introduction of the Isoxazole Moiety : This step involves reactions that form the isoxazole ring, completing the synthesis.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of compound A found that it inhibited the growth of pancreatic cancer cells (IC50 = 0.58 µM), suggesting its potential as an anticancer agent. The mechanism was linked to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .

Case Study 2: Antimicrobial Evaluation

In vitro tests demonstrated that compound A exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound B | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Compound C | Pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| Compound D | Fluorinated pyrimidine used in cancer therapy | Anticancer activity |

This table highlights how structural similarities can influence biological activity, suggesting that modifications in functional groups can enhance or alter therapeutic effects.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthesis optimization involves:

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu-based) enhance coupling reactions between the pyrimidine and isoxazole-thiophene moieties .

- Reaction conditions : Refluxing in aprotic solvents (e.g., DMF or DMSO) under inert atmospheres improves intermediate stability .

- Purification : Use gradient elution in high-performance liquid chromatography (HPLC) to isolate high-purity fractions .

- Yield tracking : Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal termination points .

What advanced analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperidine and thiophene regions .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for the methanone bridge .

- X-ray Crystallography : Provides absolute stereochemistry for chiral centers, if present .

- HPLC-PDA : Detects impurities at trace levels (<0.1%) using photodiode array detectors .

How should researchers design experiments to evaluate its biological activity against therapeutic targets?

Answer:

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-containing inhibitors) .

- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ADP-Glo™ for kinases) .

- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves (IC₅₀ calculations) .

- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

What strategies address stability challenges under varying pH conditions?

Answer:

- pH profiling : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at timed intervals .

- Stabilizing excipients : Co-formulate with cyclodextrins to protect the isoxazole-thiophene moiety from hydrolysis .

- Solid-state analysis : Use differential scanning calorimetry (DSC) to assess crystallinity and hygroscopicity risks .

What reaction mechanisms are plausible for its interaction with electrophilic or nucleophilic agents?

Answer:

- Nucleophilic substitution : The pyrimidinyl-oxy group may undergo displacement with amines or thiols under basic conditions .

- Oxidation : The thiophene ring is susceptible to oxidation by peroxides, forming sulfoxide/sulfone derivatives .

- Cycloaddition : The isoxazole may participate in [3+2] cycloadditions with nitrile oxides, altering bioactivity .

How can structure-activity relationship (SAR) studies be structured to identify key functional groups?

Answer:

- Scaffold variation : Synthesize analogs with modified pyrimidine (e.g., halogen substituents) or isoxazole (e.g., methyl vs. phenyl groups) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

- Biological testing : Compare IC₅₀ values across analogs to quantify the impact of substituents on potency .

How should contradictory data on biological activity across studies be resolved?

Answer:

- Assay standardization : Replicate experiments using identical cell lines, passage numbers, and serum concentrations .

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent differences) .

- Orthogonal validation : Confirm activity in alternate models (e.g., zebrafish vs. murine xenografts) .

What methodologies detect and characterize degradation products under environmental conditions?

Answer:

- Forced degradation : Expose the compound to heat, light, and humidity, then analyze products via LC-MS/MS .

- Ecotoxicity assays : Use Daphnia magna or algal models to assess environmental impact of degradation byproducts .

What formulation strategies improve solubility for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400 or Captisol® to enhance aqueous solubility .

- Nanoformulations : Encapsulate in PLGA nanoparticles to prolong systemic circulation .

- Salt formation : Screen with counterions (e.g., HCl or sodium) to improve crystallinity .

How can researchers validate analytical methods for regulatory compliance?

Answer:

- ICH guidelines : Adhere to Q2(R1) for specificity, linearity (R² > 0.995), and precision (%RSD < 2%) .

- Cross-lab validation : Collaborate with independent labs to verify reproducibility .

- Reference standards : Use certified materials (e.g., USP-grade) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.